Cas no 1697537-51-1 (2-Cyclohepten-1-one, 3-(3-fluorophenyl)-)

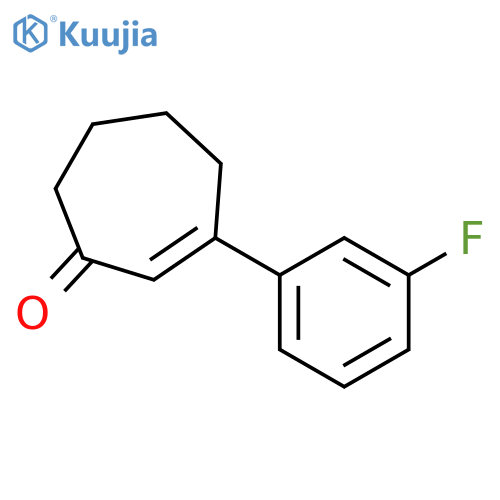

1697537-51-1 structure

商品名:2-Cyclohepten-1-one, 3-(3-fluorophenyl)-

CAS番号:1697537-51-1

MF:C13H13FO

メガワット:204.240127325058

CID:5253421

2-Cyclohepten-1-one, 3-(3-fluorophenyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Cyclohepten-1-one, 3-(3-fluorophenyl)-

-

- インチ: 1S/C13H13FO/c14-12-6-3-5-10(8-12)11-4-1-2-7-13(15)9-11/h3,5-6,8-9H,1-2,4,7H2

- InChIKey: ADVBMKOSXNEGNN-UHFFFAOYSA-N

- ほほえんだ: C1(=O)CCCCC(C2=CC=CC(F)=C2)=C1

2-Cyclohepten-1-one, 3-(3-fluorophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-388747-0.05g |

3-(3-fluorophenyl)cyclohept-2-en-1-one |

1697537-51-1 | 95% | 0.05g |

$647.0 | 2023-03-02 | |

| Enamine | EN300-388747-0.1g |

3-(3-fluorophenyl)cyclohept-2-en-1-one |

1697537-51-1 | 95% | 0.1g |

$678.0 | 2023-03-02 | |

| Enamine | EN300-388747-10.0g |

3-(3-fluorophenyl)cyclohept-2-en-1-one |

1697537-51-1 | 95% | 10.0g |

$3315.0 | 2023-03-02 | |

| Enamine | EN300-388747-2.5g |

3-(3-fluorophenyl)cyclohept-2-en-1-one |

1697537-51-1 | 95% | 2.5g |

$1509.0 | 2023-03-02 | |

| Enamine | EN300-388747-0.25g |

3-(3-fluorophenyl)cyclohept-2-en-1-one |

1697537-51-1 | 95% | 0.25g |

$708.0 | 2023-03-02 | |

| Enamine | EN300-388747-0.5g |

3-(3-fluorophenyl)cyclohept-2-en-1-one |

1697537-51-1 | 95% | 0.5g |

$739.0 | 2023-03-02 | |

| Enamine | EN300-388747-1.0g |

3-(3-fluorophenyl)cyclohept-2-en-1-one |

1697537-51-1 | 95% | 1.0g |

$770.0 | 2023-03-02 | |

| Enamine | EN300-388747-5.0g |

3-(3-fluorophenyl)cyclohept-2-en-1-one |

1697537-51-1 | 95% | 5.0g |

$2235.0 | 2023-03-02 |

2-Cyclohepten-1-one, 3-(3-fluorophenyl)- 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

1697537-51-1 (2-Cyclohepten-1-one, 3-(3-fluorophenyl)-) 関連製品

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量